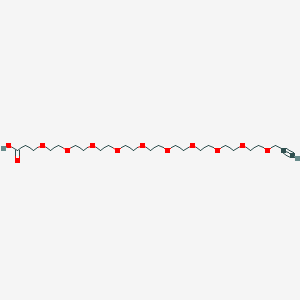
Protirelin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protirelin acetate is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone. This compound is a tri-peptide tropic hormone released by the hypothalamus, which stimulates the release of Thyroid Stimulating Hormone and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and is a component of the Thyrotropin-Releasing Hormone Test .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of protirelin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Protirelin acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The histidine residue in this compound can undergo oxidation reactions.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized forms of the peptide, such as histidine derivatives.
Substitution: Modified peptides with substituted amino groups.
Aplicaciones Científicas De Investigación
Protirelin acetate has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in the regulation of thyroid function and prolactin release.
Medicine: Used in diagnostic tests to evaluate thyroid function and in research on thyroid disorders.
Industry: Employed in the development of diagnostic kits and assays for thyroid function testing
Mecanismo De Acción
Protirelin acetate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of anterior pituitary cells. This binding stimulates the release of Thyroid Stimulating Hormone and prolactin. The released Thyroid Stimulating Hormone then acts on the thyroid gland to stimulate the production and release of thyroid hormones, which regulate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Thyrotropin-releasing hormone: The endogenous peptide with similar functions.
Thyroliberin: Another name for thyrotropin-releasing hormone.
Thyrotropic-releasing factor: Another synonym for thyrotropin-releasing hormone.
Uniqueness
Protirelin acetate is unique in its synthetic nature, allowing for controlled and consistent use in diagnostic tests. Unlike the endogenous thyrotropin-releasing hormone, this compound can be produced in large quantities and with high purity, making it suitable for clinical and research applications .
Propiedades
IUPAC Name |
acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSEANSBYKTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
